Iprobenfos
Overview
Description
Iprobenfos is an organic thiophosphate that is the S-benzyl O,O-diisopropyl ester of phosphorothioic acid . It is used as a rice fungicide to control leaf and ear blast, stem rot, and sheath blight . It has a role as a phospholipid biosynthesis inhibitor and an antifungal agrochemical .
Synthesis Analysis
A molecularly imprinted polymer (MIP) was synthesized and employed as a sorbent for pipette-tip micro solid phase extraction of profenofos insecticide in seawater, rice, and fish samples . The instrument employed for quantitation was spectrophotometry .
Molecular Structure Analysis
The molecular formula of Iprobenfos is C13H21O3PS . The IUPAC name is di(propan-2-yloxy)phosphorylsulfanylmethylbenzene . The InChI is 1S/C13H21O3PS/c1-11(2)15-17(14,16-12(3)4)18-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 .
Chemical Reactions Analysis
In a research, a molecularly imprinted polymer (MIP) was synthesized and employed as a sorbent for pipette-tip micro solid phase extraction of profenofos insecticide in seawater, rice, and fish samples .
Physical And Chemical Properties Analysis
Iprobenfos has a molecular weight of 288.34 g/mol . Its density is 1.1±0.1 g/cm3 . The boiling point is 354.4±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 57.6±3.0 kJ/mol . The flash point is 168.1±25.9 °C . The index of refraction is 1.514 . The molar refractivity is 77.2±0.3 cm3 . The polar surface area is 71 Å2 . The polarizability is 30.6±0.5 10-24 cm3 . The surface tension is 38.8±3.0 dyne/cm . The molar volume is 256.4±3.0 cm3 .
Scientific Research Applications
1. Determination of Profenofos in Seawater and Foodstuff Samples
- Application Summary: Iprobenfos was used in the development of a molecularly imprinted polymer (MIP) for the extraction of profenofos insecticide in seawater, rice, and fish samples .
- Methods of Application: The MIP was synthesized and employed as a sorbent for pipette-tip micro solid phase extraction of profenofos. Various factors affecting the microextraction protocol were considered and optimized .
- Results: At optimized conditions, an enrichment factor of 31 was achieved and the linearity range of the method was between 1.0 and 1000.0 µg/L. A good detection limit of 0.33 µg/L with a reproducibility better than 5.6% (as RSD) was observed .
2. Detection of Iprobenfos and Edifenphos Using a Multi-Aptasensor
- Application Summary: A new aptamer-based colorimetric multi-aptasensor was developed for the sensitive detection of iprobenfos and edifenphos .
- Methods of Application: The dissociation constants of this multi-target aptamer to both iprobenfos and edifenphos were found to be 1.67 μM and 38 nM, respectively, according to the isothermal calorimetry assay .
- Results: By using this multi-aptasensor, both pesticides IBF and EDI can be eventually detected in a range from 10 nM to 5 nM, respectively .
Safety And Hazards
Iprobenfos is highly flammable and toxic if swallowed . It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled . It causes damage to organs and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
A new aptamer-based colorimetric multi-aptasensor was successfully used for the sensitive detection of Iprobenfos . This multi-aptasensor was successfully implemented in spiked rice samples and the accuracies of this AuNP-based multi-aptasensor were around 80 and 90% in spiked paddy and polished rice samples, respectively . This aptamer EIA2 could be applied not only for the detection of pesticides from real samples in agriculture field as POC, but also can be used as a bioreceptor for other types of aptasensors .
properties
IUPAC Name |
di(propan-2-yloxy)phosphorylsulfanylmethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O3PS/c1-11(2)15-17(14,16-12(3)4)18-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOAHACKGGIURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)SCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058040 | |
Record name | Iprobenfos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Iprobenfos | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.4 mg/mL at 20 °C | |
Record name | Iprobenfos | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Iprobenfos | |
CAS RN |
26087-47-8 | |
Record name | Iprobenfos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26087-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iprobenfos [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026087478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iprobenfos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-benzyl diisopropyl phosphorothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPROBENFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3YOE2895 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iprobenfos | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Iprobenfos | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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